Cas no 954070-44-1 (2-(2-{(4-bromophenyl)methylsulfanyl}-1,3-thiazol-4-yl)-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one)

2-(2-{(4-Bromophenyl)methylsulfanyl}-1,3-thiazol-4-yl)-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one is a structurally complex organic compound featuring a thiazole core substituted with a 4-bromobenzylthio group and an indole-derived ketone moiety. This molecule exhibits potential as an intermediate in pharmaceutical and agrochemical synthesis due to its heterocyclic framework, which is often associated with bioactive properties. The presence of both sulfur and nitrogen heteroatoms enhances its reactivity, making it suitable for further functionalization. The bromine substituent offers a handle for cross-coupling reactions, while the indole and thiazole components may contribute to binding affinity in biologically active compounds. Its well-defined structure ensures reproducibility in synthetic applications.
2-(2-{(4-bromophenyl)methylsulfanyl}-1,3-thiazol-4-yl)-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one structure
954070-44-1 structure
Product name:2-(2-{(4-bromophenyl)methylsulfanyl}-1,3-thiazol-4-yl)-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one
CAS No:954070-44-1
MF:C20H17BrN2OS2
Molecular Weight:445.39578127861
CID:6195281
PubChem ID:16900092

2-(2-{(4-bromophenyl)methylsulfanyl}-1,3-thiazol-4-yl)-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one 化学的及び物理的性質

名前と識別子

    • 2-(2-{(4-bromophenyl)methylsulfanyl}-1,3-thiazol-4-yl)-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one
    • 954070-44-1
    • 2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-1-(indolin-1-yl)ethanone
    • F2336-0457
    • AKOS024641486
    • 2-(2-{[(4-bromophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one
    • 2-[2-[(4-bromophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-1-(2,3-dihydroindol-1-yl)ethanone
    • インチ: 1S/C20H17BrN2OS2/c21-16-7-5-14(6-8-16)12-25-20-22-17(13-26-20)11-19(24)23-10-9-15-3-1-2-4-18(15)23/h1-8,13H,9-12H2
    • InChIKey: YEDMQGUSVHCVLS-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)CSC1=NC(=CS1)CC(N1C2C=CC=CC=2CC1)=O

計算された属性

  • 精确分子量: 443.99657g/mol
  • 同位素质量: 443.99657g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 26
  • 回転可能化学結合数: 5
  • 複雑さ: 486
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 5
  • トポロジー分子極性表面積: 86.7Ų

2-(2-{(4-bromophenyl)methylsulfanyl}-1,3-thiazol-4-yl)-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2336-0457-5mg
2-(2-{[(4-bromophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one
954070-44-1 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2336-0457-20μmol
2-(2-{[(4-bromophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one
954070-44-1 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2336-0457-10μmol
2-(2-{[(4-bromophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one
954070-44-1 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2336-0457-2mg
2-(2-{[(4-bromophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one
954070-44-1 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2336-0457-1mg
2-(2-{[(4-bromophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one
954070-44-1 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2336-0457-3mg
2-(2-{[(4-bromophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one
954070-44-1 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2336-0457-2μmol
2-(2-{[(4-bromophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one
954070-44-1 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2336-0457-10mg
2-(2-{[(4-bromophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one
954070-44-1 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2336-0457-15mg
2-(2-{[(4-bromophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one
954070-44-1 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2336-0457-40mg
2-(2-{[(4-bromophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one
954070-44-1 90%+
40mg
$140.0 2023-05-16

2-(2-{(4-bromophenyl)methylsulfanyl}-1,3-thiazol-4-yl)-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one 関連文献

2-(2-{(4-bromophenyl)methylsulfanyl}-1,3-thiazol-4-yl)-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-oneに関する追加情報

Introduction to 2-(2-{(4-bromophenyl)methylsulfanyl}-1,3-thiazol-4-yl)-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one (CAS No. 954070-44-1)

2-(2-{(4-bromophenyl)methylsulfanyl}-1,3-thiazol-4-yl)-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one, with the CAS number 954070-44-1, is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of thiazoles and features a unique structural framework that includes a bromophenyl group, a thiazole ring, and an indole moiety. The combination of these functional groups endows the compound with a range of biological activities, making it a promising candidate for further research and development.

The structural complexity of 2-(2-{(4-bromophenyl)methylsulfanyl}-1,3-thiazol-4-yl)-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one is crucial for its pharmacological properties. The bromophenyl group contributes to the compound's lipophilicity and enhances its ability to cross biological membranes. The thiazole ring, known for its bioisosteric properties, can mimic the behavior of other heterocyclic rings and improve the compound's binding affinity to specific protein targets. The indole moiety, a common scaffold in many bioactive molecules, provides additional structural diversity and can influence the compound's interactions with biological systems.

Recent studies have highlighted the potential of 2-(2-{(4-bromophenyl)methylsulfanyl}-1,3-thiazol-4-yl)-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory and anti-cancer activities. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival. Additionally, preclinical studies have indicated that the compound may have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

The mechanism of action of 2-(2-{(4-bromophenyl)methylsulfanyl}-1,3-thiazol-4-yl)-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one is not yet fully understood, but preliminary findings suggest that it may act through multiple pathways. One proposed mechanism involves the modulation of inflammatory cytokines and chemokines, which are key mediators of inflammatory responses. Another potential mechanism is the inhibition of enzymes involved in cancer cell metabolism and proliferation, such as kinases and proteases. Further research is needed to elucidate these mechanisms and to optimize the compound for clinical applications.

The synthesis of 2-(2-{(4-bromophenyl)methylsulfanyl}-1,3-thiazol-4-yl)-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one has been reported in several scientific publications. The most common synthetic route involves a multi-step process that includes the formation of the thiazole ring through a condensation reaction between 4-bromobenzaldehyde and thiourea, followed by alkylation with an appropriate bromide or chloride derivative. The indole moiety is then introduced via a coupling reaction with an indole derivative. This synthetic strategy allows for the preparation of the compound with high purity and yield, making it suitable for both research and industrial applications.

In terms of pharmacokinetics, preliminary data suggest that 2-(2-{(4-bromophenyl)methylsulfanyl}-1,3-thiazol-4-yl)-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one has favorable properties for oral administration. It exhibits good solubility in aqueous solutions and has been shown to have moderate bioavailability in animal models. However, further studies are required to optimize its pharmacokinetic profile and to assess its safety and efficacy in humans.

The potential therapeutic applications of 2-(2-{(4-bromophenyl)methylsulfanyl}-1,3-thiazol-4-yl)-1-(2,3-dihydro-1H-indol-1-y)ethanone are not limited to cancer and neurodegenerative diseases. Recent research has also explored its anti-inflammatory properties in conditions such as rheumatoid arthritis and inflammatory bowel disease (IBD). In vitro studies have shown that the compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in immune cells. These findings suggest that it may have broad-spectrum anti-inflammatory effects that could be beneficial in treating a variety of inflammatory disorders.

In conclusion, 2-(2-{(4-bromophenyl)methylsulfanyl}-1,3-thiazol-4-y)-l)-(2,3-dihydro-lH-indo-l-y)ethanone (CAS No. 954070-------------954070---------954070-) is a promising compound with diverse biological activities that warrant further investigation. Its unique structural features make it an attractive candidate for drug development in multiple therapeutic areas. Ongoing research aims to optimize its pharmacological properties and to evaluate its potential as a novel therapeutic agent.

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